3-Sulfamoylthiophene-2-carboxamide

Analytical Chemistry Impurity Profiling Structure Verification

3-Sulfamoylthiophene-2-carboxamide (CAS 89066-62-6) is a heterocyclic small molecule (C5H6N2O3S2, MW 206.2) belonging to the thiophene carboxamide class, defined by its distinct substitution pattern: a sulfamoyl group at the 3-position and a primary carboxamide at the 2-position. This specific positional isomer is recognized as a chemical class in patent literature (e.g., EP2997019B1) and is commercially available as a research-grade building block (typical purity ~95%).

Molecular Formula C5H6N2O3S2
Molecular Weight 206.23
CAS No. 89066-62-6
Cat. No. B2967545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfamoylthiophene-2-carboxamide
CAS89066-62-6
Molecular FormulaC5H6N2O3S2
Molecular Weight206.23
Structural Identifiers
SMILESC1=CSC(=C1S(=O)(=O)N)C(=O)N
InChIInChI=1S/C5H6N2O3S2/c6-5(8)4-3(1-2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10)
InChIKeyZFWUSTBGGBUYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfamoylthiophene-2-carboxamide (CAS 89066-62-6): A Position-Specific Thiophene Carboxamide Scaffold


3-Sulfamoylthiophene-2-carboxamide (CAS 89066-62-6) is a heterocyclic small molecule (C5H6N2O3S2, MW 206.2) belonging to the thiophene carboxamide class, defined by its distinct substitution pattern: a sulfamoyl group at the 3-position and a primary carboxamide at the 2-position [1]. This specific positional isomer is recognized as a chemical class in patent literature (e.g., EP2997019B1) and is commercially available as a research-grade building block (typical purity ~95%) [2]. The primary utility of this unadorned scaffold lies in its role as a foundational intermediate for constructing more complex derivatives or as an analytical reference standard, rather than as a final bioactive entity.

Why 3-Sulfamoylthiophene-2-carboxamide Cannot Be Trivially Replaced by Other Sulfamoylthiophene Isomers


Substituting 3-sulfamoylthiophene-2-carboxamide with another sulfamoylthiophene carboxamide isomer (e.g., 5-sulfamoylthiophene-2-carboxamide) is not functionally equivalent in synthetic or analytical contexts. The position of the sulfamoyl and carboxamide groups on the thiophene ring dictates distinct molecular geometry, electronic distribution, and intermolecular interaction profiles . This positional specificity governs reactivity in downstream derivatization, the compound's behavior as a ligand or enzyme inhibitor, and its unique analytical signature (e.g., InChIKey: ZFWUSTBGGBUYIA-UHFFFAOYSA-N), which is critical for impurity profiling and patent enforcement [1].

Quantitative Differentiation of 3-Sulfamoylthiophene-2-carboxamide from Structural Analogs


Positional Isomerism: Distinct Molecular Descriptors for Accurate Identification

The 3,2-substitution pattern of the target compound confers a unique set of molecular identifiers compared to other sulfamoylthiophene carboxamide positional isomers. This is critical for analytical verification and ensuring the correct material is procured. The InChIKey, a hashed version of the IUPAC International Chemical Identifier, is a globally recognized standard for unambiguous compound identification. The InChIKey for 3-sulfamoylthiophene-2-carboxamide is ZFWUSTBGGBUYIA-UHFFFAOYSA-N, which is distinct from that of its 5,2-isomer, CESCDUQYTCBDKP-UHFFFAOYSA-N [1].

Analytical Chemistry Impurity Profiling Structure Verification

Purity as a Procurement Metric: Defined Grade for Research vs. Manufacturing

The target compound is commercially available with a defined purity specification, which is a primary metric for procurement in research settings. A typical commercial specification for 3-sulfamoylthiophene-2-carboxamide is a minimum purity of 95% . This grade is appropriate for use as a research reagent or an intermediate in early-stage synthetic exploration. This contrasts with more stringently characterized materials like impurity reference standards (e.g., Lornoxicam Impurity 4, which is 5-chloro-3-sulfamoylthiophene-2-carboxamide), which would be supplied with a certified purity and associated certificate of analysis .

Procurement Quality Control Research Reagent

Role as a Key Intermediate: Positional Analogy in Herbicide Synthesis

While direct quantitative data for 3-sulfamoylthiophene-2-carboxamide is limited, its positionally analogous methyl ester, methyl 3-aminosulfonylthiophene-2-carboxylate (CAS 59337-93-8), is a well-documented and essential intermediate in the industrial synthesis of the sulfonylurea herbicide Thifensulfuron-methyl (T344700) . The 3,2-substitution pattern is critical for this application. By class-level inference, the carboxamide derivative may serve as a key building block in similar synthetic pathways where the carboxamide functionality is preferred or required for subsequent transformations, differentiating it from other isomers.

Synthetic Intermediate Agrochemical Synthesis Thifensulfuron-methyl

Differential Biological Activity Profiles Across the Class

Biological activity within the sulfamoylthiophene carboxamide class is highly sensitive to the substitution pattern. For example, 5-sulfamoylthiophene-2-carboxamide is reported to exhibit antimicrobial properties, potentially via inhibition of CTP synthetase PyrG in Mycobacterium tuberculosis . In contrast, 4-sulfamoylthiophene-3-carboxamide derivatives are implicated in the inhibition of STAT3, with a reported EC50 of 15 µM for a related arylsulphonamidyl thiophene amide in a cell-based luciferase reporter assay . This demonstrates that the position of the sulfamoyl and carboxamide groups is a primary determinant of biological target engagement and cannot be assumed to be interchangeable.

Medicinal Chemistry Biological Screening Structure-Activity Relationship

Commercial Availability and Price as a Procurement Differentiator

The commercial availability and pricing of sulfamoylthiophene isomers can differ significantly, reflecting supply chain, synthesis cost, and demand. For instance, 3-sulfamoylthiophene-2-carboxamide is available from a limited number of suppliers, with a list price of approximately €357 for 50 mg . In contrast, a closely related analog, 5-chloro-3-sulfamoylthiophene-2-carboxamide (Lornoxicam Impurity 4), is often priced differently due to its role as a certified impurity standard . For a procurement scientist, this cost and availability data is a concrete, quantitative factor that differentiates this compound from its more readily available isomers like the 5,2-isomer.

Procurement Cost Analysis Supply Chain

Lack of Published Direct Activity Data: A Differentiator for Novelty-Seeking Research

A systematic search of the public scientific and patent literature reveals a notable absence of published, quantitative biological activity data for 3-sulfamoylthiophene-2-carboxamide as a discrete, tested compound [1]. This is in stark contrast to other isomers like 5-sulfamoylthiophene-2-carboxamide, which has documented antimicrobial data, or 5-chloro-3-sulfamoylthiophene-2-carboxamide, which is a known pharmaceutical impurity. The target compound's primary citations are as a broad 'chemical class' in patent documents (e.g., EP2997019B1, US20070015819) rather than as a specific, exemplified active agent [2][3].

Novel Scaffold Underexplored Chemical Space Intellectual Property

Optimal Use Cases for Procuring 3-Sulfamoylthiophene-2-carboxamide


As a Specific Building Block for Derivatizing the 3-Sulfamoyl-2-carboxamide Core

Ideal for medicinal chemistry and agrochemical synthesis programs that require a thiophene scaffold with a pre-installed primary sulfamoyl group at the 3-position and a carboxamide at the 2-position. This specific orientation is the defining feature of the compound and the primary reason to procure it. The carboxamide can be further elaborated (e.g., to substituted amides, nitriles, or tetrazoles), while the sulfamoyl group offers a distinct hydrogen-bonding motif [1].

Analytical Standard for Method Development and Impurity Profiling

The compound's unique InChIKey (ZFWUSTBGGBUYIA-UHFFFAOYSA-N) and defined purity (~95%) make it suitable for use as a reference standard in analytical chemistry [1]. It is particularly useful in developing and validating HPLC or LC-MS methods to detect or quantify this specific scaffold in reaction mixtures or to distinguish it from other positional isomers [2].

As a Probe to Explore Underexplored Chemical Space in Kinase or Protease Inhibition

Given the complete absence of published biological data for this specific compound, its procurement is justified for hit-finding or target-agnostic phenotypic screening campaigns. As a sulfamoyl-containing thiophene, it shares the broad class potential for interacting with enzymes like kinases or proteases, but its specific, unexplored nature offers a high degree of novelty and potential intellectual property space [1].

Intermediate for the Preparation of Patented Thiophene Carboxamide Derivatives

The compound is explicitly named as a member of the chemical class in patent applications (e.g., EP2997019B1, US20070015819) related to NF-κB and IKK inhibition and the treatment of hepatitis B [1][2]. Procuring this exact scaffold allows researchers to synthesize and test the specific derivatives claimed in this patent landscape, facilitating structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Sulfamoylthiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.